molecular formula C22H21N3O3 B2694311 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide CAS No. 880796-47-4

2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide

货号: B2694311
CAS 编号: 880796-47-4
分子量: 375.428
InChI 键: MWDWNYZUWAILSC-HANPTPSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide is a derivative of imidazolidine, a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C18H20N2O3C_{18}H_{20}N_2O_3 with a molecular weight of 320.36 g/mol. The compound features an imidazolidine core, which is crucial for its biological activity. The structural characteristics that contribute to its pharmacological properties include:

  • Imidazolidine ring : Known for its ability to interact with various biological targets.
  • Aromatic substituents : These enhance lipophilicity and can improve binding affinity to target proteins.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation reactions and functional group modifications. The use of imidazolidinone derivatives as intermediates has been noted in literature, facilitating the formation of the desired structure through controlled reaction conditions.

Antimicrobial Activity

Research has shown that imidazolidine derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

CompoundMIC (µg/mL)Activity Type
This compoundTBDAntibacterial
13e (related compound)1-4Strong against drug-resistant strains

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using various cancer cell lines. Preliminary results suggest that it may induce apoptosis in certain cancer cells while exhibiting low toxicity towards normal cells.

The proposed mechanism of action includes:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of several imidazolidine derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that derivatives similar to our compound exhibited promising antibacterial activity with minimal cytotoxicity against human cell lines .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects on HepG2 liver cancer cells, revealing that certain derivatives did not induce significant cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile .

科学研究应用

Anticancer Activity

Research indicates that derivatives of imidazolidinones exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies have shown promising results in inhibiting cell proliferation and inducing apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity against a range of pathogens. Preliminary studies suggest that it possesses inhibitory effects on bacterial growth, which could be attributed to its structural features that interact with microbial targets .

Antitubercular Activity

In addition to its antimicrobial properties, there is evidence supporting the antitubercular activity of similar compounds. The mechanism often involves inhibition of critical mycobacterial enzymes, suggesting that this compound may also have a role in treating tuberculosis .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the imidazolidinone ring can significantly influence biological activity. Computational methods such as quantitative structure–activity relationship (QSAR) modeling have been utilized to predict the activity of different derivatives, guiding future synthesis efforts .

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer potential of a series of compounds related to 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(m-tolyl)acetamide against human cancer cell lines such as MCF-7 and HeLa. Results showed a dose-dependent response with IC50 values indicating significant cytotoxicity compared to control groups .

Case Study 2: Antimicrobial Activity Assessment

Another study focused on assessing the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated notable zones of inhibition, suggesting that the compound disrupts bacterial cell wall synthesis or function .

属性

IUPAC Name

N-(3-methylphenyl)-2-[(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-15-7-6-10-18(12-15)23-20(26)14-25-21(27)19(24-22(25)28)13-16(2)11-17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,23,26)(H,24,28)/b16-11+,19-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDWNYZUWAILSC-HANPTPSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC(=CC3=CC=CC=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。